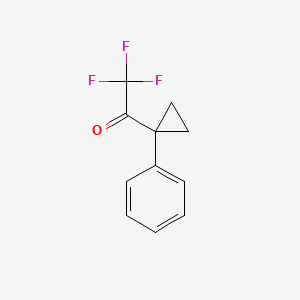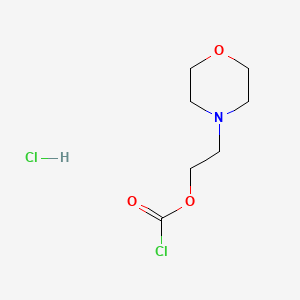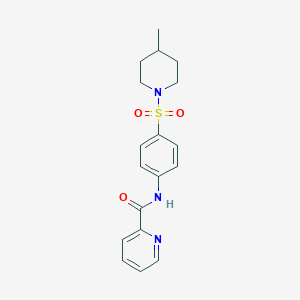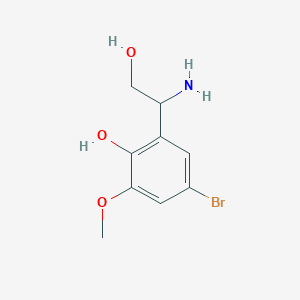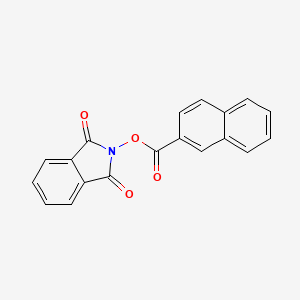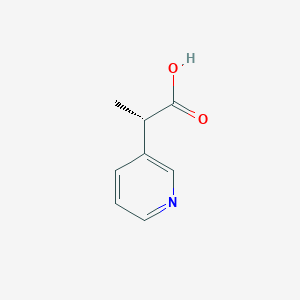![molecular formula C8H18ClNO2 B15317828 4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride](/img/structure/B15317828.png)
4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an isopropyl group and a methylamino group attached to a butanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride typically involves the reaction of 4-chlorobutanoic acid with isopropylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 4-chlorobutanoic acid is reacted with isopropylamine in the presence of a base to form 4-(isopropylamino)butanoic acid.
Step 2: The intermediate product is then reacted with methylamine to form 4-[Methyl(propan-2-yl)amino]butanoic acid.
Step 3: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and it often includes additional purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Methyl(propan-2-yl)amino]butanoic acid
- 4-[Methyl(propan-2-yl)amino]butan-2-one
Comparison
4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C8H18ClNO2 |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
4-[methyl(propan-2-yl)amino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2)9(3)6-4-5-8(10)11;/h7H,4-6H2,1-3H3,(H,10,11);1H |
InChI-Schlüssel |
PVPQTQZFJYMDFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CCCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


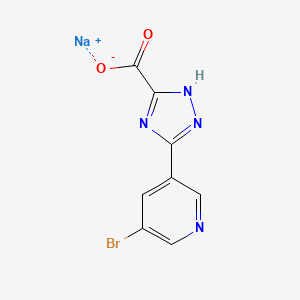
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine](/img/structure/B15317752.png)
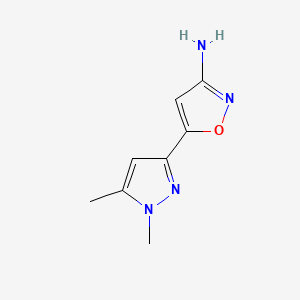
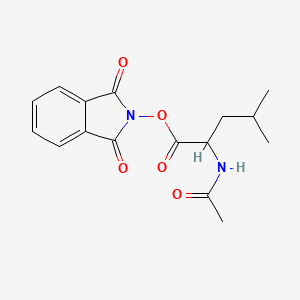
![13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid](/img/structure/B15317782.png)
![rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis](/img/structure/B15317790.png)
